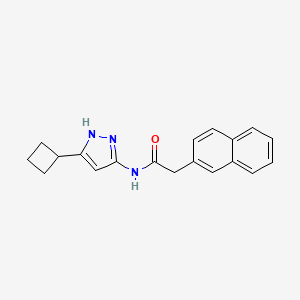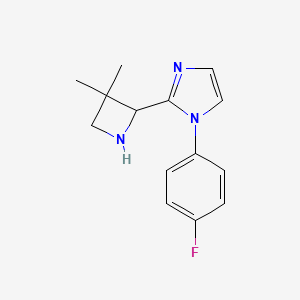
CDK5 inhibitor 20-223
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CDK5 inhibitor 20-223 involves several steps, starting with the preparation of the aminopyrazole core. The synthetic route includes the following steps:
Formation of the aminopyrazole core: This is achieved through a series of reactions involving hydrazine and an appropriate diketone.
Functionalization: The aminopyrazole core is then functionalized with various substituents to enhance its inhibitory activity against CDK5 and CDK2.
Purification: The final compound is purified using chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
CDK5 inhibitor 20-223 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the aminopyrazole core.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to enhance its activity or modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
CDK5 inhibitor 20-223 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases, particularly CDK5 and CDK2.
Biology: The compound is used to investigate the role of CDK5 in various cellular processes, including cell cycle regulation and neuronal function.
Medicine: this compound has shown promise in preclinical models for the treatment of colorectal cancer.
Mechanism of Action
CDK5 inhibitor 20-223 exerts its effects by inhibiting the kinase activity of CDK5 and CDK2. This inhibition leads to the disruption of cell cycle progression and induces cell cycle arrest. The compound binds to the active site of the kinases, preventing the phosphorylation of downstream substrates. This results in the inhibition of cell proliferation and migration, particularly in colorectal cancer cells .
Comparison with Similar Compounds
CDK5 inhibitor 20-223 shares structural similarities with other CDK inhibitors, such as AT7519. Both compounds have an aminopyrazole core, but this compound is significantly more potent. In kinase assays, this compound is approximately 3.5-fold more potent against CDK5 and 65.3-fold more potent against CDK2 compared to AT7519 . This enhanced potency makes this compound a valuable tool for research and potential therapeutic applications.
Similar compounds include:
AT7519: A clinically used CDK inhibitor with a similar aminopyrazole core.
Roscovitine: Another CDK inhibitor with a different core structure but similar inhibitory activity against CDK5 and CDK2.
Properties
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(20-18-12-17(21-22-18)15-6-3-7-15)11-13-8-9-14-4-1-2-5-16(14)10-13/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVIDDQHAQSPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride](/img/structure/B2935771.png)
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935772.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2935777.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2935779.png)


![2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2935783.png)
![4-[7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2935784.png)


![ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2935787.png)
